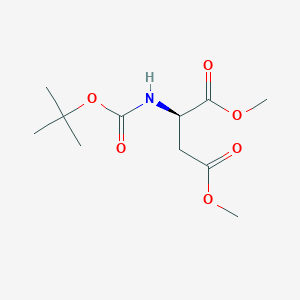

(R)-Dimethyl 2-(tert-butoxycarbonylamino)succinate

Description

Significance of Chiral α-Amino-β-Dicarboxylic Acid Derivatives in Asymmetric Synthesis

Chiral α-amino-β-dicarboxylic acid derivatives are of paramount importance in the field of asymmetric synthesis. Their bifunctional nature, possessing both amino and dicarboxylic acid moieties, allows for diverse chemical manipulations. These compounds serve as crucial building blocks for the synthesis of a wide array of biologically active molecules, including pharmaceuticals, peptidomimetics, and natural products. researchgate.netnih.govresearchgate.net

The presence of a stereogenic center at the α-carbon is a key feature of these molecules. rsc.org This chirality is often essential for the biological activity of the target molecules. Asymmetric synthesis aims to produce enantiomerically pure compounds, and the use of chiral starting materials like (R)-Dimethyl 2-(tert-butoxycarbonylamino)succinate is a common strategy to achieve this goal. The defined stereochemistry of the starting material is transferred to the final product, ensuring the desired biological effect.

Furthermore, the dicarboxylic acid functionality provides two points for modification, allowing for the construction of complex molecular architectures. These derivatives can be incorporated into peptide chains, used in the synthesis of macrocycles, or serve as scaffolds for the development of novel ligands and catalysts. researchgate.net

Stereochemical Purity and Configurational Stability of this compound

The utility of a chiral building block is heavily dependent on its stereochemical purity and configurational stability. This compound is valued for its high enantiomeric purity, which is crucial for its application in asymmetric synthesis. The starting material for its synthesis is typically the naturally occurring D-aspartic acid, which ensures a high degree of stereochemical integrity.

The tert-butoxycarbonyl (Boc) protecting group plays a significant role in maintaining the configurational stability of the α-carbon. The Boc group is known for its ability to protect the amino group from a variety of reaction conditions while being stable to many nucleophiles and bases. organic-chemistry.org This stability prevents racemization, the process by which a chiral center loses its stereochemical purity, under many synthetic transformations. The Boc group is typically removed under acidic conditions, which are generally mild enough to avoid compromising the stereochemistry of the molecule. chemistrysteps.com

The stability of the Boc protecting group allows for a range of chemical modifications to be performed on the ester functionalities without affecting the chiral center. This robust nature ensures that the desired (R)-configuration is maintained throughout a multi-step synthesis.

Strategic Positioning of the Compound as a Versatile Chiral Synthon in Organic Transformations

This compound is strategically positioned as a versatile chiral synthon due to the orthogonal reactivity of its functional groups. The term "synthon" refers to a structural unit within a molecule that can be formed or assembled by a known synthetic operation.

The key to its versatility lies in the differential reactivity of the Boc-protected amine and the two methyl ester groups. The Boc group can be selectively removed to expose the amine for further reactions, such as peptide coupling. researchgate.net Conversely, the methyl esters can be selectively hydrolyzed or transformed into other functional groups while the amine remains protected. This orthogonality allows for a stepwise and controlled construction of complex molecules.

This compound is a valuable precursor for the synthesis of non-proteinogenic amino acids, which are important components of many pharmaceutical agents. It can also be used in the synthesis of constrained peptides and peptidomimetics, where the dicarboxylic acid moiety can be used to form cyclic structures or introduce specific conformational biases. The ability to selectively manipulate the different functional groups makes this compound a powerful tool in the arsenal of the synthetic organic chemist for the construction of enantiomerically pure and structurally diverse molecules. chemimpex.com

Structure

3D Structure

Properties

IUPAC Name |

dimethyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO6/c1-11(2,3)18-10(15)12-7(9(14)17-5)6-8(13)16-4/h7H,6H2,1-5H3,(H,12,15)/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFXUYFITVOWQNH-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)OC)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC(=O)OC)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001195981 | |

| Record name | 1,4-Dimethyl N-[(1,1-dimethylethoxy)carbonyl]-D-aspartate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001195981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130622-08-1 | |

| Record name | 1,4-Dimethyl N-[(1,1-dimethylethoxy)carbonyl]-D-aspartate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130622-08-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Dimethyl N-[(1,1-dimethylethoxy)carbonyl]-D-aspartate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001195981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Enantiomerically Pure R Dimethyl 2 Tert Butoxycarbonylamino Succinate

Chemoenzymatic Synthesis and Biocatalytic Pathways to Succinate (B1194679) Derivatives

Chemoenzymatic synthesis leverages the high selectivity of enzymes for specific transformations within a broader chemical synthesis route. nih.gov Biocatalysis offers mild reaction conditions, exceptional stereoselectivity, and a greener alternative to traditional chemical methods. researchgate.net

Enzymatic Resolution Techniques for Racemic Precursors

Kinetic resolution is a widely used enzymatic method for separating enantiomers from a racemic mixture. This technique relies on an enzyme's ability to selectively react with one enantiomer at a much higher rate than the other, allowing for the separation of the unreacted, enantiopure substrate from the transformed product.

For the synthesis of (R)-Dimethyl 2-(tert-butoxycarbonylamino)succinate, a common strategy involves the resolution of a racemic precursor, such as dimethyl 2-aminosuccinate or a related derivative. Lipases and proteases are particularly effective for this purpose, often catalyzing the enantioselective hydrolysis of an ester group or the acylation of an amine. For instance, a lipase (B570770) can selectively hydrolyze the (S)-enantiomer of a racemic N-acetylated dimethyl aminosuccinate, leaving the desired (R)-enantiomer unreacted and in high enantiomeric purity. core.ac.uk The unreacted (R)-ester can then be isolated and protected with a tert-butoxycarbonyl (Boc) group.

The choice of enzyme, solvent, and acylating agent is crucial for achieving high enantioselectivity (expressed as the enantiomeric ratio, E). mdpi.com

Table 1: Examples of Enzymatic Kinetic Resolution of Racemic Esters This table presents representative data for the kinetic resolution of ester compounds, illustrating the effectiveness of enzymatic methods.

| Enzyme | Substrate | Reaction Type | Enantiomeric Excess (ee) of Product | Enantiomeric Ratio (E) |

| Candida antarctica Lipase B | cis-Dimethyl 1-acetylpiperidine-2,3-dicarboxylate | Hydrolysis | >99% | >200 |

| Candida rugosa Lipase | 1-(Isopropylamine)-3-phenoxy-2-propanol | Transesterification | 96.2% | 67.5 |

| Lipase PS (from Pseudomonas cepacia) | Racemic 1,2:5,6-di-O-cyclohexylidene-myo-inositol | Esterification | >98% | >100 |

Data sourced from multiple studies on enzymatic resolution. core.ac.ukmdpi.comnih.gov

Biocatalytic Approaches to Asymmetric Amination and Esterification

Instead of resolving a racemic mixture, biocatalytic asymmetric synthesis creates the desired chiral center from a prochiral substrate. This approach is often more efficient as it can theoretically convert 100% of the substrate into the desired enantiomer.

Asymmetric Amination: Transaminases (TAs) and amino acid dehydrogenases (AmDHs) are powerful enzymes for the asymmetric synthesis of chiral amines. nih.govnih.gov A suitable prochiral precursor, dimethyl 2-oxosuccinate (dimethyl oxaloacetate), can be converted directly into (R)-dimethyl 2-aminosuccinate. Transaminases catalyze the transfer of an amino group from a donor molecule (like isopropylamine (B41738) or L-alanine) to the keto-ester. worktribe.comresearchgate.net By selecting an appropriate (R)-selective transaminase, high yields and excellent enantiomeric excess can be achieved. nih.gov AmDHs, on the other hand, catalyze the reductive amination of the keto acid using ammonia (B1221849) as the amine source and a nicotinamide (B372718) cofactor (NADH or NADPH). nih.gov

Asymmetric Esterification: While less common for this specific target, enzymes can also perform enantioselective esterification on a precursor like 2-(tert-butoxycarbonylamino)succinic acid. A lipase could selectively esterify the carboxylic acid groups, although controlling regioselectivity between the two carboxyl groups would be an additional challenge.

Optimization Strategies for Enzyme-Mediated Transformations

To enhance the industrial viability of biocatalytic processes, several optimization strategies are employed. nih.gov

Protein Engineering: Through techniques like directed evolution and rational design, enzymes can be modified to improve their stability, activity, substrate specificity, and stereoselectivity. nih.gov For instance, a transaminase could be engineered to better accept the bulky dimethyl 2-oxosuccinate substrate.

Reaction Condition Optimization: Factors such as pH, temperature, solvent, and substrate concentration are fine-tuned to maximize enzyme performance and reaction yield. researchgate.net The use of biphasic systems or ionic liquids can help overcome substrate or product inhibition. mdpi.com

Cofactor Regeneration: Many enzymes, particularly dehydrogenases and some transaminases, require expensive cofactors like NAD(P)H. In-situ cofactor regeneration systems, often involving a second enzyme (e.g., glucose dehydrogenase or formate (B1220265) dehydrogenase) and a sacrificial substrate, are essential for making these processes economically feasible. researchgate.net

Enzyme Immobilization: Attaching enzymes to a solid support can significantly improve their stability, allow for easy separation from the reaction mixture, and enable their reuse over multiple cycles, which reduces costs. nih.gov

Asymmetric Chemical Synthesis of the Chiral Succinate Core

Traditional organic synthesis offers powerful and versatile tools for creating chiral centers with high precision. These methods often rely on chiral auxiliaries or catalysts to control the stereochemical outcome of a reaction.

Employment of Chiral Auxiliaries in Diastereoselective Pathways

A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to a substrate to direct a subsequent chemical transformation in a diastereoselective manner. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered. scielo.org.mxsigmaaldrich.com

For the synthesis of the target succinate, a succinic acid monoester could be coupled to a chiral auxiliary, such as an Evans' oxazolidinone or Oppolzer's sultam. nih.gov The resulting adduct creates a sterically hindered environment that directs the diastereoselective introduction of a nitrogen-containing group at the α-carbon (C2). This can be achieved through enolate formation followed by reaction with an electrophilic nitrogen source (e.g., di-tert-butyl azodicarboxylate). Subsequent cleavage of the auxiliary would yield the enantiomerically enriched 2-amino succinate derivative.

Table 2: Common Chiral Auxiliaries and Their Applications This table provides examples of chiral auxiliaries and the types of stereoselective reactions they are commonly used to direct.

| Chiral Auxiliary | Typical Application | Diastereoselectivity (d.r.) |

| Evans' Oxazolidinones | Aldol (B89426) reactions, Alkylations, Aminations | Often >95:5 |

| Pseudoephedrine Amides | Alkylations | Often >95:5 |

| Oppolzer's Sultams | Michael additions, Alkylations | Often >90:10 |

| 8-Phenylmenthol | Diels-Alder reactions, Ene reactions | Typically 10:1 |

Data compiled from reviews on asymmetric synthesis. wikipedia.orgnih.gov

Enantioselective Catalysis for Carbon-Nitrogen and Carbon-Carbon Bond Formations

Enantioselective catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This is a highly atom-economical approach.

Carbon-Nitrogen Bond Formation: The most direct catalytic approach involves the asymmetric amination of a suitable precursor. For example, the asymmetric hydrogenation of a prochiral enamine derived from dimethyl 2-oxosuccinate, using a chiral transition-metal catalyst (e.g., Rhodium or Iridium complexed with a chiral phosphine (B1218219) ligand), can produce the desired (R)-amino ester with high enantioselectivity. Another advanced method is the catalytic asymmetric aziridination of an α,β-unsaturated succinate derivative, followed by regioselective ring-opening of the aziridine (B145994) to install the amino group. nih.gov

Carbon-Carbon Bond Formation: An alternative strategy involves first establishing the chiral center via a C-C bond-forming reaction, followed by conversion of a functional group into the amine. For instance, a rhodium-catalyzed asymmetric 1,4-addition of an arylboronic acid to a β-silyl α,β-unsaturated carbonyl compound can create a chiral β-silyl adduct with high enantiomeric excess. nih.gov This adduct can then be transformed into the corresponding β-amino carbonyl compound. nih.gov While more steps may be involved, these methods offer flexibility and access to a wide range of chiral building blocks. acs.orgacs.org

Table 3: Representative Enantioselective Catalytic Reactions This table showcases examples of catalyst systems used for asymmetric C-C and C-N bond formations relevant to the synthesis of chiral amino acid derivatives.

| Reaction Type | Catalyst System | Ligand | Substrate Type | Enantiomeric Excess (ee) |

| Asymmetric Hydrogenation | [Rh(COD)₂]BF₄ | (R,R)-Me-DuPhos | N-Acyl Dehydroamino Ester | >99% |

| Asymmetric 1,4-Addition | [Rh(acac)(C₂H₄)₂] | (R,R)-Bn-bod* | β-silyl α,β-unsaturated ester | up to 99% |

| C-H Amination | Dirhodium Carboxylate | Chiral Carboxamidate | Alkane + Nitrene Precursor | up to 97% |

Data sourced from studies on enantioselective catalysis. nih.govnih.gov

Principles of "Memory of Chirality" in Chiral Transfer

The concept of "memory of chirality" (MOC) represents a sophisticated strategy in asymmetric synthesis. It describes the phenomenon where the stereochemical information of a starting material is retained in the product, even though the reaction proceeds through an intermediate where the original stereocenter is temporarily destroyed. wikipedia.orgscholarsresearchlibrary.com This principle is particularly relevant in the alkylation of α-amino acid derivatives, which could be applied to the synthesis of functionalized versions of this compound.

The core requirements for a successful memory of chirality effect are:

Generation of a Chiral Intermediate: The reaction at the stereogenic center (e.g., deprotonation to form an enolate) must produce a conformationally chiral intermediate. wikipedia.org This intermediate lacks a traditional stereocenter but possesses transient chirality, such as axial or planar chirality.

Slow Racemization: The chiral intermediate must racemize at a rate significantly slower than the rate of the subsequent reaction. wikipedia.org This kinetic condition is crucial for preserving the stereochemical information.

Stereospecific Reaction: The chiral intermediate must react with high stereospecificity to form the product. wikipedia.org

In the context of synthesizing derivatives of the target compound, an enolate formed at the α-carbon would be planar and achiral by classical definitions. However, under specific conditions, hindered rotation around the C-N bond can create a transient, axially chiral enolate. This "dynamic chirality" allows the enolate to "remember" the original configuration of the starting amino acid derivative long enough to react with an electrophile before racemization occurs. nih.gov The stereochemical outcome is thereby dictated by the conformation of this transiently chiral intermediate.

| Principle | Description | Relevance to Chiral Succinate Synthesis |

|---|---|---|

| Transient Chirality | Formation of a non-planar, conformationally locked intermediate (e.g., an axially chiral enolate) from a starting material with a defined stereocenter. wikipedia.orgnih.gov | Deprotonation of an N-acyl amino ester can generate a chiral enolate where rotation around the C-N bond is restricted. |

| Kinetic Control | The rate of the desired stereospecific reaction of the chiral intermediate must be significantly faster than its rate of racemization. wikipedia.org | Low temperatures are often employed to slow the rate of enolate racemization, allowing for stereoretentive alkylation. |

| Information Transfer | The chirality of the starting material is transferred to the product via the transiently chiral intermediate, leading to high enantiomeric excess. scholarsresearchlibrary.com | Allows for the introduction of a substituent at the α-carbon with retention of the original stereochemistry. |

Multi-Step Total Synthesis Approaches to Functionalized Succinate Structures

| Strategy | Description | Advantages | Disadvantages |

|---|---|---|---|

| Linear | Step-by-step assembly of the molecule in a single sequence. youtube.com | Logically simple to plan. | Overall yield can be low for many steps; late-stage failures are costly. wikipedia.org |

| Convergent | Independent synthesis of fragments followed by their assembly. scholarsresearchlibrary.com | Higher overall yields; allows for parallel synthesis of fragments; late-stage failures are less impactful on overall effort. wikipedia.orgscholarsresearchlibrary.com | Requires more complex initial planning and fragment coupling reactions. |

The succinate portion of this compound possesses two distinct ester groups (α and β to the amino group). Achieving regioselective functionalization of one ester in the presence of the other is a significant synthetic challenge that enables the creation of diverse derivatives.

One common strategy involves the use of starting materials where the two carboxyl groups are already differentiated. For instance, the synthesis can begin with N-protected aspartic acid anhydride (B1165640), which can be opened with an alcohol to selectively form a monoester. Alternatively, enzymatic methods can be employed for the regioselective hydrolysis of one of the diesters.

Another approach is to leverage the different electronic environments of the α- and β-positions. The α-proton is acidic and can be removed to form an enolate, allowing for alkylation or other electrophilic additions at this position, as discussed under the "memory of chirality" section. The ester groups themselves can be selectively hydrolyzed or converted to other functional groups under carefully controlled conditions, often relying on steric hindrance or the formation of cyclic intermediates to differentiate the two sites. For example, selective esterification of the side-chain carboxyl group of N-protected aspartic acid can be achieved by first protecting the α-carboxyl group through the formation of an oxazolidinone ring. nih.gov

Transformational Chemistry and Synthetic Utility of R Dimethyl 2 Tert Butoxycarbonylamino Succinate As a Chiral Intermediate

Derivatization at the Amino Group of (R)-Dimethyl 2-(tert-butoxycarbonylamino)succinate

The presence of the tert-butoxycarbonyl (Boc) protecting group on the α-amino functionality of this compound offers a versatile handle for a variety of chemical transformations. This protecting group can be readily removed under acidic conditions, unmasking the primary amine for subsequent derivatization.

Amide Bond Formation and Peptide Coupling Methodologies

Following the deprotection of the Boc group to reveal the free amine, the resulting chiral amino diester is a valuable building block for the synthesis of peptides and other amide-containing molecules. The formation of the amide bond is a cornerstone of organic and medicinal chemistry, and a plethora of reagents and methodologies have been developed to facilitate this transformation efficiently and with minimal side reactions, particularly racemization. uni-kiel.deuniurb.it

Standard peptide coupling reagents are widely employed for this purpose. Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), are classic reagents that activate the carboxylic acid component, allowing for nucleophilic attack by the amino group of the deprotected succinate (B1194679) derivative. peptide.com To minimize the risk of racemization at the α-carbon of the coupling partners, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are frequently included. uni-kiel.de

More advanced onium salt-based coupling reagents, including HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), offer rapid and efficient coupling with low levels of epimerization. peptide.com These reagents are particularly useful for coupling sterically hindered amino acids or for solid-phase peptide synthesis.

In addition to chemical methods, enzymatic approaches for amide bond formation have gained prominence as a green and sustainable alternative. mdpi.com Lipases, such as Candida antarctica lipase (B570770) B (CALB), have been shown to catalyze the amidation of carboxylic acids with amines in non-aqueous solvents, often with high selectivity and yield. mdpi.com This biocatalytic approach avoids the use of potentially toxic coupling reagents and simplifies product purification.

| Coupling Reagent/Method | Additive(s) | Key Features |

| DCC, DIC | HOBt, HOAt | Cost-effective, widely used; additive suppresses racemization. |

| HBTU, HATU, TBTU | None required (or base like DIPEA) | Fast reaction times, high yields, low racemization. peptide.com |

| Phosphonium reagents (e.g., PyBOP) | Base (e.g., DIPEA) | Effective for hindered couplings. |

| Enzymatic (e.g., Lipase) | None | Green chemistry approach, high selectivity. mdpi.com |

Introduction of Diverse N-Substituents via Alkylation and Acylation

Beyond peptide synthesis, the amino group of this compound, after deprotection, can be functionalized with a wide array of substituents through N-alkylation and N-acylation reactions.

N-Alkylation: The selective introduction of alkyl groups onto the nitrogen atom can be achieved through various methods. A common strategy for the N-alkylation of N-Boc-protected amino acids involves the formation of a dianion using a strong, hindered base, followed by reaction with an alkyl halide. google.com For instance, treatment of the Boc-protected amino acid with potassium tert-butoxide can generate the dianion, which then reacts with an alkyl iodide to yield the N-alkylated product. google.com Another green approach involves the use of dimethyl carbonate (DMC) as a methylating agent in the presence of a suitable catalyst. nih.gov

N-Acylation: The introduction of acyl groups to form N-acyl amino acid derivatives is a straightforward process. This can be readily accomplished by reacting the deprotected amino diester with an acyl chloride or an acid anhydride (B1165640) in the presence of a base to neutralize the generated acid. This method allows for the incorporation of a wide variety of acyl moieties, from simple acetyl groups to more complex functionalities. For more sensitive substrates, the use of milder acylating agents or coupling reagents, similar to those used in peptide synthesis, can be employed to attach a carboxylic acid to the amino group. researchgate.net

Chemical Modifications at the Succinate Ester Functionalities

The two dimethyl ester groups of this compound present additional sites for chemical modification, allowing for the synthesis of a diverse range of derivatives.

Selective Mono- and Diester Hydrolysis and Transesterification

Hydrolysis: The selective hydrolysis of one or both of the methyl ester groups provides access to the corresponding mono- or di-carboxylic acids. Enzymatic methods have proven to be particularly effective for the regioselective hydrolysis of aspartate diesters. sci-hub.st The use of enzymes like pig liver esterase (PLE) can favor the hydrolysis of one ester group over the other, leading to the formation of the monoester in high yield. sci-hub.st Chemical hydrolysis, typically using a stoichiometric amount of a base like sodium hydroxide, can also be employed. Careful control of the reaction conditions, such as temperature, reaction time, and the amount of base, is crucial to achieve selective monohydrolysis. mdpi.com Complete hydrolysis to the diacid can be achieved by using an excess of base.

Transesterification: The methyl esters can be converted to other esters through transesterification. This reaction is typically acid-catalyzed and involves heating the diester in the presence of a different alcohol. This allows for the introduction of various ester functionalities, which can modify the solubility and reactivity of the molecule.

Amidation and Reduction Reactions of Carboxyl Groups

Amidation: The ester groups can be converted into amides by reaction with amines. This can be achieved directly by heating the ester with the desired amine, although this often requires harsh conditions. A more common approach involves the hydrolysis of the ester to the carboxylic acid, followed by amide bond formation using standard coupling reagents as described in section 3.1.1. ucl.ac.uk It is also possible to directly convert the carboxylic acid functionality of the mono-hydrolyzed product into an amide. For instance, aspartic acid can undergo double amidation in the presence of excess amine and a borate (B1201080) reagent. rsc.org

Reduction: The ester functionalities can be reduced to the corresponding alcohols. While sodium borohydride (B1222165) (NaBH4) is generally not reactive enough to reduce esters, its reactivity can be enhanced by the addition of Lewis acids or by performing the reaction at elevated temperatures. reddit.com More powerful reducing agents like lithium borohydride (LiBH4) or lithium aluminum hydride (LiAlH4) are commonly used for the efficient reduction of esters to alcohols. The choice of reducing agent can be critical to avoid the reduction of other functional groups present in the molecule. The existing stereocenter may also direct the stereochemical outcome of the reduction of one of the ester groups, particularly if one is converted to a more reactive carbonyl species first. nih.gov

| Transformation | Reagent(s) | Product Functional Group |

| Selective Mono-hydrolysis | Pig Liver Esterase (PLE) or 1 eq. NaOH | Mono-carboxylic acid, mono-ester |

| Complete Dihydrolysis | Excess NaOH | Di-carboxylic acid |

| Transesterification | R'-OH, Acid catalyst | Di-ester (with R' group) |

| Amidation (from ester) | Amine, Heat or catalyst | Amide |

| Amidation (from acid) | Amine, Coupling Reagent | Amide |

| Reduction | LiBH4 or LiAlH4 | Di-alcohol |

Stereocontrolled Transformations at the Succinate Backbone

The chiral center at the C2 position of this compound can be exploited to influence the stereochemical outcome of reactions at the adjacent C3 carbon of the succinate backbone. This allows for the diastereoselective synthesis of substituted succinate derivatives with control over the newly formed stereocenter.

One powerful strategy involves the conjugate addition of nucleophiles to a related chiral fumarate (B1241708) derivative. The existing stereocenter can direct the approach of the nucleophile, leading to the formation of one diastereomer in preference to the other. nih.gov Similarly, the enolate formed from the succinate can undergo diastereoselective alkylation or aldol (B89426) reactions. The chiral auxiliary approach, where a chiral group directs the stereochemical course of a reaction, is a well-established method for the synthesis of chiral succinates. nih.gov

For example, the enolate generated from a chiral succinate derivative can react with an aldehyde in an aldol reaction to produce a trisubstituted product with high diastereoselectivity. The stereochemical outcome can often be predicted using models such as the Felkin-Anh or chelation-controlled models, depending on the reaction conditions and the nature of the reactants. nih.gov These stereocontrolled transformations significantly enhance the synthetic utility of this compound as a chiral building block for the synthesis of complex, biologically active molecules. nih.gov

Introduction of Additional Stereocenters Adjacent to the Chiral Carbon

The creation of a second stereocenter at the C3 position of the succinate backbone is a key transformation that significantly enhances the molecular complexity of products derived from this compound. A powerful strategy to achieve this involves the diastereoselective reduction of a β-keto ester intermediate. This approach leverages the existing stereocenter at C2 to direct the stereochemical outcome of the reduction at C3.

The synthesis begins with the conversion of the C4-ester of the succinate into a ketone. This can be accomplished through reactions such as a Claisen condensation with an appropriate ester. The resulting β-keto ester, which possesses a ketone at C3, is then subjected to stereoselective reduction. The stereochemical course of this reduction is governed by the C2 Boc-amino substituent. Chelation-controlled reduction is a particularly effective method, wherein a Lewis acidic reducing agent coordinates to both the C2 amino group (or the carbonyl of the Boc group) and the newly introduced C3 ketone. youtube.com This coordination locks the substrate into a rigid cyclic conformation, exposing one face of the ketone to hydride attack, leading to a high degree of diastereoselectivity. nih.gov

Various reducing agents and conditions have been explored to control the formation of either the syn- or anti-β-hydroxy-α-amino acid derivative. nih.gov For instance, reagents like lithium tri-tert-butoxyaluminum hydride (LiAlH(O-t-Bu)₃) can promote chelation-controlled pathways, often leading to the anti-product. Conversely, non-chelating, sterically demanding reagents like NB-Enantride (a B-isopinocampheyl-9-borabicyclo[3.3.1]nonane derivative) tend to follow the Felkin-Anh model of non-chelation control, yielding the syn-isomer. nih.gov The choice of reagent allows for precise control over the relative stereochemistry of the newly formed hydroxyl group relative to the existing amino group.

| Reducing Agent | Lewis Acid/Additive | Typical Substrate | Diastereomeric Ratio (syn:anti) | Yield (%) |

| LiAlH(O-t-Bu)₃ | None (Chelation) | N-Boc-γ-keto-δ-amino ester | 5:>95 | 80 |

| NB-Enantride | None (Felkin-Anh) | N-Boc-γ-keto-δ-amino ester | 95:5 | 98 |

| Pyridine-Borane Complex | TiCl₄ | α-alkyl-β-keto ester | >99% dr (syn) | - |

| LiEt₃BH | CeCl₃ | α-alkyl-β-keto ester | High anti-selectivity | - |

This table presents representative data for the diastereoselective reduction of β-keto esters analogous to derivatives of the title compound, demonstrating the influence of the reducing system on stereochemical outcomes. nih.govresearchgate.net

Ring-Closing Reactions to Form Chiral Nitrogen-Containing Heterocyclic Systems

This compound is an excellent precursor for the synthesis of enantiomerically pure nitrogen-containing heterocycles such as chiral pyrrolidines and piperidines. researchgate.netrsc.org Ring-closing metathesis (RCM) is a premier strategy for this transformation, involving the formation of a cyclic alkene from an acyclic diene precursor through the action of a ruthenium catalyst. nih.govyoutube.com

To apply this methodology, the succinate starting material must first be converted into a suitable diene. This requires introducing two olefinic moieties. A common approach involves N-alkenylation and modification of one of the ester groups. For example, the Boc-protecting group can be removed and the resulting free amine can be alkylated with an alkenyl halide, such as allyl bromide, to install the first olefin. The second olefin can be introduced by manipulating one of the ester groups. Selective reduction of the C4-ester to a primary alcohol, followed by etherification with an allyl halide, would generate the required diene. Alternatively, direct addition of an alkenyl nucleophile, like vinylmagnesium bromide, to one of the esters could also furnish a diene precursor.

Once the acyclic diene is synthesized, exposure to a Grubbs-type ruthenium catalyst initiates the RCM cascade. scispace.com The reaction is driven by the formation of a stable cyclic alkene and the release of a volatile small molecule, typically ethylene. youtube.com The choice of catalyst (e.g., Grubbs' first or second generation, Hoveyda-Grubbs catalysts) can influence reaction efficiency and functional group tolerance. nih.gov This methodology provides a direct route to valuable building blocks like unsaturated cyclic amino acid analogs, where the original C2 stereocenter from the aspartic acid derivative is preserved in the final heterocyclic product. scispace.com

| Diene Precursor Type | Catalyst | Ring Size Formed | Yield (%) |

| N-allyl, O-allyl amino acid derivative | Grubbs I | 6 (Piperidine) | 85 |

| N-butenyl, O-allyl amino acid derivative | Grubbs I | 7 (Azepane) | 88 |

| N-Acryloyl-α-(butenyl)glycine ester | Grubbs I | 7 (Azepane) | 65 |

| N-Boc-diallylamine | Grubbs II | 5 (Pyrroline) | 87-98 |

This table summarizes typical RCM reactions for the formation of nitrogen heterocycles from precursors analogous to those derivable from this compound. scispace.comcalstate.edu

Stereoselective Alkylation and Arylation Reactions on the Succinate Framework

The succinate framework allows for the formation of a new carbon-carbon bond at the C3 position, which is α to the C4-ester carbonyl. This is achieved by generating an enolate at C3 with a strong base and subsequently trapping it with an electrophile, such as an alkyl or aryl halide. The stereochemical outcome of this reaction is influenced by the pre-existing chiral center at C2, making diastereoselective synthesis possible.

For stereoselective alkylation, the substrate is treated with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS) at low temperature to form the corresponding lithium enolate. The bulky Boc-protected amino group at C2 effectively shields one face of the planar enolate. Consequently, the incoming alkyl halide electrophile preferentially approaches from the less sterically hindered face, resulting in the formation of one diastereomer in excess. uwo.ca The use of chiral auxiliaries to direct alkylations is a well-known strategy; here, the chiral backbone of the molecule itself serves this directing role. nih.govwikipedia.org

For stereoselective arylation, palladium-catalyzed cross-coupling reactions are the method of choice. erowid.org In a typical α-arylation reaction, an enolate is coupled with an aryl halide in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. nih.gov The development of catalysts with bulky, electron-rich ligands has expanded the scope of this reaction to include ester enolates. erowid.org Similar to alkylation, the C2 stereocenter is expected to direct the formation of the new C-C bond. The bulky arylpalladium intermediate will preferentially form on the less hindered face of the enolate before reductive elimination occurs to furnish the C3-arylated product with diastereomeric control. This approach provides access to complex, non-proteinogenic amino acid derivatives containing a quaternary α-carbon and a new β-stereocenter. nih.govscilit.com

| Reaction Type | Substrate Type | Electrophile | Conditions (Base/Catalyst) | Diastereoselectivity |

| Alkylation | Chiral iron succinoyl complex | Methyl Iodide | 1. BuLi 2. MeI | >95% de |

| Alkylation | Prolinol-derived amide enolate | Benzyl Bromide | 1. LDA 2. BnBr | >98% de |

| Arylation | N-Boc-pyrrolidine | 4-Bromotoluene | 1. s-BuLi/Sparteine 2. ZnCl₂ 3. Pd(OAc)₂/P(tBu)₃ | 96:4 er |

| Arylation | α-Keto Ester Enolate | Phenyl Bromide | 1. NaHMDS 2. Pd₂(dba)₃/P(tBu)₃ | N/A (forms β-stereocenter) |

This table provides examples of stereoselective alkylation and arylation reactions on systems related to the succinate framework, illustrating the high degree of stereocontrol achievable. nih.govnih.govnih.govrsc.org

Mechanistic Insights and Stereochemical Control in Reactions Involving R Dimethyl 2 Tert Butoxycarbonylamino Succinate

Stereoelectronic Effects Governing Reactivity and Selectivity

Stereoelectronic effects, which refer to the influence of the spatial arrangement of orbitals on the reactivity of a molecule, play a crucial role in dictating the preferred reaction pathways of (R)-Dimethyl 2-(tert-butoxycarbonylamino)succinate. The conformational preferences of this molecule, and its close analogues like L-aspartic acid dimethyl ester and its N-acetylated derivative, have been studied to understand these effects. rsc.orgresearchgate.net

The relative stability of different conformers is determined by a combination of steric hindrance and hyperconjugative interactions. rsc.orgresearchgate.net For instance, the rotation around the Cα-Cβ bond leads to different staggered conformations, and their relative energies influence which face of a prochiral center is more accessible to an incoming reagent. The bulky tert-butoxycarbonyl (Boc) protecting group significantly influences the conformational equilibrium by sterically disfavoring certain arrangements.

Furthermore, hyperconjugative interactions, such as the donation of electron density from a C-H σ-orbital to an adjacent empty σ-orbital or π-orbital, can stabilize specific conformations. Natural bond orbital (NBO) analysis has shown that these interactions are significant in determining the conformational landscape of aspartic acid derivatives. rsc.orgresearchgate.net While intramolecular hydrogen bonding can also play a role, it is often considered a secondary factor in driving the stability of conformers in these systems. rsc.orgresearchgate.net These preferred conformations, dictated by stereoelectronic effects, pre-organize the substrate for diastereoselective reactions by presenting a sterically and electronically biased environment to the approaching reagent.

Principles of Substrate Control in Diastereoselective Transformations

Substrate control in asymmetric synthesis relies on the inherent chirality of the starting material to direct the formation of new stereocenters. In the case of this compound, the existing stereocenter at the α-carbon governs the stereochemical outcome of reactions at adjacent or nearby positions, leading to the preferential formation of one diastereomer over others.

The chiral pool approach, which utilizes readily available enantiopure compounds like amino acids, is a powerful strategy in natural product synthesis that heavily relies on substrate control. The stereocenter of the amino acid derivative directs subsequent transformations. For example, in the synthesis of complex molecules, the stereochemistry of an N-Boc protected serine derivative, an analogue of the title compound, was used to control the formation of a new quaternary stereogenic center during a crucial cyclization step.

The diastereoselectivity of these transformations is influenced by several factors, including the size of the substituents on the chiral substrate and the nature of the reagents and reaction conditions. Larger groups on the substrate generally lead to greater facial discrimination and higher diastereoselectivity. The interplay between the steric bulk of the Boc-protecting group, the dimethyl ester functionalities, and the incoming reagent dictates the trajectory of the nucleophilic or electrophilic attack, favoring the pathway with the least steric hindrance.

Application of Computational Chemistry and Molecular Modeling in Reaction Design

Computational chemistry and molecular modeling have become indispensable tools for understanding and predicting the stereochemical outcomes of asymmetric reactions. These methods provide detailed insights into the structures of transition states and intermediates, which are often difficult to probe experimentally.

Prediction of Enantiomeric and Diastereomeric Excess in Asymmetric Transformations

Computational methods, particularly density functional theory (DFT), can be leveraged to predict the enantiomeric excess (ee) and diastereomeric excess (de) of asymmetric reactions. By calculating the energies of the different diastereomeric transition states leading to the possible stereoisomeric products, the product distribution can be predicted based on the Boltzmann distribution.

For instance, data-driven approaches using DFT-based chemical descriptors have been developed to predict the calibration curves for determining enantiomeric excess in high-throughput screening of asymmetric reactions. utexas.edu This allows for the rapid assessment of reaction outcomes without the need for extensive experimental calibration. utexas.edu While direct computational prediction of ee and de for reactions specifically involving this compound is not extensively reported in the literature, the methodologies are well-established for a wide range of chiral molecules, including other amino acid derivatives. The accuracy of these predictions is highly dependent on the level of theory and the basis set used in the calculations.

The following table illustrates the type of data that can be generated from computational studies to predict stereoselectivity. The values are hypothetical and for illustrative purposes.

| Transition State | Calculated Free Energy (kcal/mol) | Predicted Product Ratio | Predicted de/ee (%) |

| TS-A (leading to Diastereomer A) | 15.2 | 95 | 90 |

| TS-B (leading to Diastereomer B) | 17.0 | 5 | |

| TS-C (leading to Enantiomer C) | 18.5 | 98 | 96 |

| TS-D (leading to Enantiomer D) | 21.0 | 2 |

Note: The data in this table is hypothetical and serves to illustrate the output of computational predictions.

Transition State Analysis for Elucidating Stereocontrol Mechanisms

Transition state analysis is a powerful computational tool for understanding the origins of stereoselectivity. By examining the three-dimensional structures of the transition states, chemists can identify the key non-covalent interactions that stabilize one transition state over another, thus favoring the formation of a particular stereoisomer.

In cooperative catalysis systems, DFT computations have been used to elucidate the origin of stereodivergence. nih.gov The analysis of the transition states revealed that non-covalent interactions, such as C-H···π and π···π stacking between the chiral catalysts and the substrates, were the determining factors for the stereochemical outcome. nih.gov

For reactions involving substrates like this compound, transition state modeling can reveal how the chiral center and the bulky protecting group direct the approach of a reagent. The analysis can quantify the steric and electronic interactions that lead to facial selectivity. By understanding these subtle interactions, reaction conditions and catalyst structures can be rationally modified to enhance the desired stereoselectivity.

Future Research Directions and Methodological Advancements for R Dimethyl 2 Tert Butoxycarbonylamino Succinate

Development of More Efficient and Sustainable Synthetic Routes

The pursuit of green and sustainable chemistry is a driving force in modern organic synthesis. rsc.orgnih.govnih.gov Future research on (R)-Dimethyl 2-(tert-butoxycarbonylamino)succinate will likely focus on developing synthetic routes that are not only efficient but also environmentally benign.

Key areas of development include:

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, minimizing waste.

Use of Renewable Feedstocks: Exploring the synthesis of the target molecule from renewable bio-based sources as an alternative to petroleum-based starting materials.

Solvent Minimization and Use of Greener Solvents: Reducing the reliance on hazardous organic solvents by utilizing aqueous reaction media, supercritical fluids, or solvent-free conditions. rsc.org

Energy Efficiency: Developing synthetic methods that proceed under milder reaction conditions, such as ambient temperature and pressure, to reduce energy consumption.

One promising approach is the application of biocatalysis, which utilizes enzymes to perform chemical transformations with high selectivity and under mild, aqueous conditions. acs.orgacs.org For instance, the use of transaminases or engineered enzymes could provide a direct and sustainable route to the chiral amine core of the molecule.

| Synthetic Strategy | Key Advantages |

| Asymmetric Hydrogenation | High enantioselectivity, potential for low catalyst loading. acs.orgrsc.orgresearchgate.netwikipedia.orgyoutube.com |

| Biocatalysis | Environmentally friendly (aqueous media, mild conditions), high chemo-, regio-, and stereoselectivity. acs.orgacs.org |

| Green Chemistry Approaches | Reduced waste, use of renewable resources, improved safety. rsc.orgrsc.org |

Exploration of Novel Catalytic Systems for Enhanced Chiral Induction

The stereocenter in this compound is critical to its function as a chiral building block. Therefore, the development of novel catalytic systems that can achieve high levels of chiral induction is a significant area of future research. nih.gov

Current research in asymmetric catalysis offers several promising avenues:

Organocatalysis: The use of small organic molecules as catalysts has emerged as a powerful tool in asymmetric synthesis. rsc.org Chiral Brønsted acids, Lewis bases, and phase-transfer catalysts could be developed to afford high enantioselectivity in the synthesis of precursors to the target molecule. rsc.org

Transition Metal Catalysis: The design of new chiral ligands for transition metals like rhodium, ruthenium, and iridium continues to be a fruitful area of research. mdpi.com These catalysts can be highly efficient in asymmetric hydrogenations and other transformations that establish the desired stereochemistry. acs.orgrsc.orgresearchgate.netwikipedia.orgyoutube.com

Biocatalysis: As mentioned previously, enzymes offer unparalleled stereocontrol. The use of directed evolution and protein engineering can further enhance the activity and selectivity of enzymes for specific substrates, leading to highly efficient and enantiopure synthesis. acs.orgacs.org

| Catalytic System | Potential for Chiral Induction |

| Chiral Organocatalysts | High enantioselectivity, metal-free, readily available. rsc.orgresearchgate.net |

| Transition Metal Complexes with Chiral Ligands | Excellent enantiomeric excesses, high turnover numbers. mdpi.com |

| Engineered Enzymes | Near-perfect enantioselectivity, operation in aqueous media. acs.orgacs.org |

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of chemical syntheses into continuous flow and automated platforms offers significant advantages in terms of efficiency, safety, and scalability. nih.govthieme.dersc.org Future advancements in the synthesis of this compound will likely involve the adoption of these technologies.

Flow Chemistry: Performing reactions in continuous flow reactors can lead to improved reaction control, enhanced safety by minimizing the volume of hazardous reagents at any given time, and easier scale-up. nih.govthieme.dersc.orgrsc.org The synthesis of chiral amino acid derivatives has been successfully demonstrated in flow systems, paving the way for the continuous production of the target compound. nih.govthieme.dersc.orgrsc.org

Automated Synthesis: Automated platforms, such as robotic synthesizers, can perform multi-step syntheses with minimal human intervention. nih.govresearchgate.netbeilstein-journals.orgbiotage.comcem.com This is particularly relevant for the use of this compound in solid-phase peptide synthesis (SPPS), where automated synthesizers are standard equipment. nih.govresearchgate.netbeilstein-journals.org The direct integration of the synthesis of this building block into an automated workflow would streamline the production of peptides and other complex molecules.

| Technology | Key Benefits |

| Flow Chemistry | Improved process control, enhanced safety, facile scalability. nih.govthieme.dersc.orgrsc.org |

| Automated Synthesis | High throughput, reduced labor, increased reproducibility. nih.govresearchgate.netbeilstein-journals.orgbiotage.comcem.com |

Expanding the Scope of its Application as a Versatile Chiral Synthon in Complex Molecule Assembly

This compound serves as a valuable chiral building block for the synthesis of a variety of complex and biologically active molecules. researchgate.netresearchgate.netacs.orgnih.gov Future research will undoubtedly focus on expanding its applications in the assembly of novel and intricate molecular architectures.

Potential areas of exploration include:

Natural Product Synthesis: The unique stereochemistry and functionality of this synthon make it an ideal starting material for the total synthesis of complex natural products.

Medicinal Chemistry: As a component of peptidomimetics and other small molecule drugs, it can be used to introduce specific stereochemical features that are crucial for biological activity.

Materials Science: The incorporation of this chiral building block into polymers and other materials can impart chiral properties, leading to new applications in areas such as chiral separations and asymmetric catalysis.

The development of new synthetic methodologies that allow for the selective functionalization of the different reactive sites on the molecule will further enhance its versatility as a chiral synthon.

| Application Area | Potential Impact |

| Total Synthesis | Access to complex and biologically important natural products. |

| Drug Discovery | Development of new therapeutic agents with improved efficacy and selectivity. nih.gov |

| Chiral Materials | Creation of novel materials with unique optical and catalytic properties. |

Q & A

Q. Key Data :

| Step | Yield (%) | ee (%) | Purity (HPLC) |

|---|---|---|---|

| Boc Protection | 85 | 98 | 97 |

| Esterification | 72 | 95 | 99 |

Advanced Question: How can researchers resolve contradictions in stereochemical assignments of the (R)-configuration during structural analysis?

Methodological Answer:

Discrepancies in stereochemical assignments often arise from NMR coupling constants or crystallographic ambiguity. To resolve these:

Mosher Ester Analysis : Derivatize the compound with (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA). Compare ¹H NMR shifts of diastereomers to confirm the (R)-configuration .

X-ray Crystallography : Co-crystallize with a chiral resolving agent (e.g., tartaric acid derivatives) to unambiguously determine absolute configuration .

Vibrational Circular Dichroism (VCD) : Use VCD spectra to correlate experimental and computed spectra for chiral validation .

Q. Example Workflow :

- Step 1 : Synthesize Mosher esters (yield: 80–90%).

- Step 2 : Analyze Δδ values (¹H NMR) for diagnostic protons (e.g., C-3 methylene group). A Δδ > 0.1 ppm confirms the (R)-configuration .

Basic Question: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

Combine spectroscopic and chromatographic methods:

¹H/¹³C NMR : Assign peaks using 2D-COSY and HSQC. Key signals: Boc tert-butyl (δ 1.4 ppm, singlet), succinate methyl esters (δ 3.6–3.8 ppm) .

IR Spectroscopy : Confirm ester (C=O at 1749 cm⁻¹) and Boc (N-H at 3428 cm⁻¹) functionalities .

Chiral HPLC : Use a Chiralpak AD-H column (hexane/isopropanol 90:10) to determine enantiomeric excess .

Q. Case Study :

- Reaction : Suzuki-Miyaura coupling of aryl halides.

- Ligand : (R)-isomer (5 mol%).

- Result : 92% ee vs. 78% ee for (S)-isomer .

Basic Question: How to troubleshoot low yields during Boc protection of the amino group?

Methodological Answer:

Low yields often stem from moisture sensitivity or competing side reactions:

Moisture Control : Use anhydrous solvents (e.g., THF or DCM) and molecular sieves to scavenge water .

Base Selection : Replace NaHCO₃ with DMAP (4-dimethylaminopyridine) to accelerate Boc activation .

Workup Optimization : Quench with ice-cold citric acid (pH 4–5) to precipitate unreacted Boc anhydride.

Q. Optimized Protocol :

- Conditions : Boc₂O (1.2 eq), DMAP (0.1 eq), THF, 0°C → RT, 12 h.

- Yield Improvement : From 60% → 85% .

Advanced Question: What metabolic pathways involve this compound in microbial degradation studies?

Methodological Answer:

In anaerobic degradation (e.g., by β-proteobacteria), the compound undergoes:

Ester Hydrolysis : Microbial esterases cleave dimethyl esters to succinic acid derivatives. Monitor via LC-MS (m/z shift from 280 → 236) .

Boc Deprotection : Enzymatic cleavage (e.g., amidases) releases NH₂ groups, forming 2-aminosuccinate. Confirm via ¹H NMR loss of Boc tert-butyl signal .

Stereochemical Fate : The (R)-configuration resists racemization during hydrolysis. Use chiral GC-MS to track configuration retention .

Q. Experimental Setup :

- Organism : Aromatoleum sp. strain HxN1.

- Conditions : Anoxic, with ethyl ether as co-substrate.

- Key Metabolite : (R)-2-(tert-butoxycarbonylamino)succinic acid (m/z 246) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.